molecular formula C19H16ClFN4O2 B2871950 (4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396814-32-6

(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2871950
CAS No.: 1396814-32-6
M. Wt: 386.81
InChI Key: XBFKYERXRNLNOU-UHFFFAOYSA-N
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Description

(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a piperazine ring with a pyrazolo[1,5-a]pyridine moiety, making it a valuable candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone involves its interaction with molecular targets such as CDKs. By inhibiting CDK activity, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . The pyrazolo[1,5-a]pyridine moiety is crucial for binding to the ATP-binding site of CDKs, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone stands out due to its unique combination of a piperazine ring and a pyrazolo[1,5-a]pyridine moiety, which enhances its binding affinity and specificity towards CDKs. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2/c20-16-11-13(21)4-5-14(16)18(26)23-7-9-24(10-8-23)19(27)15-12-22-25-6-2-1-3-17(15)25/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFKYERXRNLNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=C(C=C2)F)Cl)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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